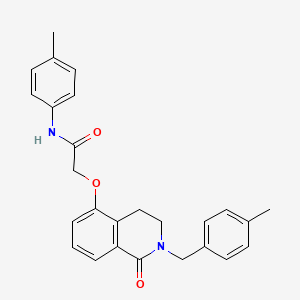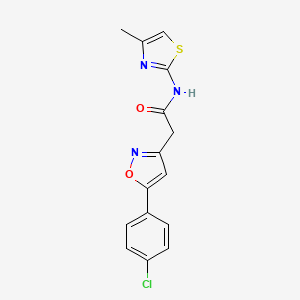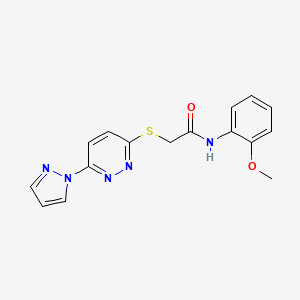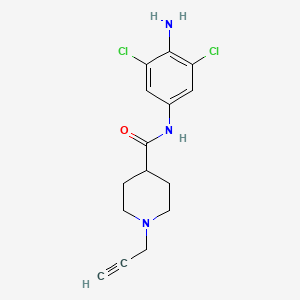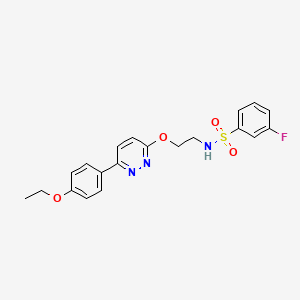
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry due to their biological activities . The compound contains a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . It also contains a 4-ethoxyphenyl group and a 3-fluorobenzenesulfonamide group.
Molecular Structure Analysis
The compound’s molecular structure is likely to be complex due to the presence of various functional groups. The pyridazin-3-yl group, for instance, can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of various functional groups would all play a role.Applications De Recherche Scientifique
1. Cyclooxygenase Inhibition
Research has shown that benzenesulfonamide derivatives, such as N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzenesulfonamide, are effective in inhibiting cyclooxygenase-2 (COX-2) enzymes. This class of compounds has demonstrated potential in treating conditions like rheumatoid arthritis and osteoarthritis through selective COX-2 inhibition (Hashimoto et al., 2002).
2. Antimicrobial Activity
The methylbenzenesulfonamide class, to which the compound belongs, has shown increasing interest in the scientific community for its antimicrobial properties. These properties are attributed to active groups like pyridine and benzenesulfonyl in the compound's structure, highlighting its potential in drug development against infections (Cheng De-ju, 2015).
3. Anti-Asthmatic Properties
Compounds similar to N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzenesulfonamide have been synthesized and evaluated for anti-asthmatic activities. These compounds have shown potent activity in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction, indicating their potential use in asthma treatment (Kuwahara et al., 1996).
4. Antitubercular Potential
Research involving benzenesulfonamide derivatives has explored their potential as antitubercular agents. Docking studies against Mycobacterium tuberculosis enzymes have shown plausible inhibitory actions, suggesting their role in developing new treatments for tuberculosis (Purushotham & Poojary, 2018).
5. Anticancer Activities
Sulfonamide compounds, including those similar to N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzenesulfonamide, have been studied for their potential in cancer treatment. They have shown significant cytotoxic activities against various tumor cells, indicating their utility in developing new anticancer drugs (Gul et al., 2016).
6. Enantioselective Fluorination
Research in the field of organic chemistry has explored the use of N-fluorobenzenesulfonamides in enantioselective fluorination reactions. These reactions are crucial in creating specific molecular configurations for pharmaceuticals and other chemical compounds (Wang et al., 2014).
7. Antiviral Drug Discovery
Benzenesulfonamide derivatives have been mentioned in the context of antiviral drug discovery. They are part of a broader class of compounds being evaluated for their efficacy in treating various viral infections (De Clercq, 2009).
8. Fluorescence Studies and Metal Ion Detection
In analytical chemistry, benzenesulfonamide derivatives have been utilized in fluorescence studies and the detection of metal ions. Their specific interaction with ions like Zn2+ has been of particular interest in developing new fluorescent probes for biological and chemical analysis (Coleman et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-2-27-17-8-6-15(7-9-17)19-10-11-20(24-23-19)28-13-12-22-29(25,26)18-5-3-4-16(21)14-18/h3-11,14,22H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCVOGNCSGAXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)
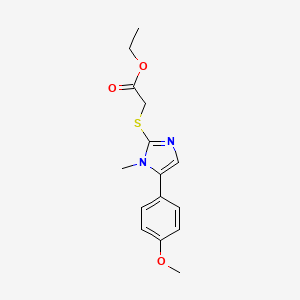
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3003689.png)
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)
![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)
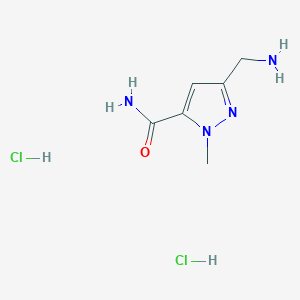
![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)

